molecular formula C13H10OS B5197012 3-phenyl-1-thiophen-2-ylprop-2-yn-1-ol

3-phenyl-1-thiophen-2-ylprop-2-yn-1-ol

Cat. No.: B5197012
M. Wt: 214.28 g/mol
InChI Key: JOYLAXKLSFKRDD-UHFFFAOYSA-N
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Description

3-phenyl-1-thiophen-2-ylprop-2-yn-1-ol is an organic compound that features a phenyl group, a thiophene ring, and a propyn-1-ol moiety. This compound is of interest due to its unique structural properties, which combine aromaticity, heterocyclic chemistry, and alkyne functionality. These features make it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-1-thiophen-2-ylprop-2-yn-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1-thiophen-2-ylprop-2-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products

    Oxidation: 3-phenyl-1-thiophen-2-ylprop-2-yn-1-one

    Reduction: 3-phenyl-1-thiophen-2-ylprop-2-ene-1-ol or 3-phenyl-1-thiophen-2-ylpropane-1-ol

    Substitution: Various brominated or nitrated derivatives of the phenyl and thiophene rings

Mechanism of Action

The mechanism of action of 3-phenyl-1-thiophen-2-ylprop-2-yn-1-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-1-thiophen-2-ylprop-2-yn-1-ol is unique due to its combination of a phenyl group, a thiophene ring, and a propyn-1-ol moiety

Properties

IUPAC Name

3-phenyl-1-thiophen-2-ylprop-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10OS/c14-12(13-7-4-10-15-13)9-8-11-5-2-1-3-6-11/h1-7,10,12,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYLAXKLSFKRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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